1,5-Bis(4-aminophenoxy)pentane
Overview
Description
Synthesis Analysis
The synthesis of 1,5-bis(4-aminophenoxy)pentane involves the polymerization of monomers containing phenoxy and pentane units. Percec, Wang, and Oishi (1992) describe the oxidative polymerization of 1,5-bis(phenoxy)pentane and its derivatives, highlighting the role of electron-donating groups in forming polymers with specific structural units such as diphenyl methane and 1,2-diphenylethane (Percec, Wang, & Oishi, 1992).
Molecular Structure Analysis
The molecular structure of derivatives of 1,5-bis(4-aminophenoxy)pentane has been analyzed using techniques such as X-ray diffraction. Pervova et al. (2010) studied 1,5-Bis(2-Formylphenoxy)pentane through X-ray diffraction, revealing unique geometric parameters and crystallographically independent molecules (Pervova, Zaĭdman, Lipunov, & Slepukhin, 2010).
Chemical Reactions and Properties
Chemical reactions involving 1,5-bis(4-aminophenoxy)pentane can lead to the formation of complex polymers and compounds with varied functionalities. The polymerizability and reactivity of this compound have been explored in the context of synthesizing aromatic polyethers and other materials.
Physical Properties Analysis
The physical properties of compounds synthesized from 1,5-bis(4-aminophenoxy)pentane, such as solubility, thermal stability, and glass-transition temperatures, have been studied to understand their suitability for various applications. For example, Hsiao, Yang, and Huang (2004) synthesized fluorinated polyimides from a diamine related to 1,5-bis(4-aminophenoxy)pentane, demonstrating their solubility in polar solvents and high thermal stability (Hsiao, Yang, & Huang, 2004).
Scientific Research Applications
1. Application in Block Copolymer Lithography
- Summary of the Application : This compound is used in the formation of a perpendicularly oriented lamellar structure with polystyrene-block-poly(methyl methacrylate) (PS-b-PMMA) by its microphase separation on a polyimide substrate .
- Methods of Application : Thin films of PS-b-PMMA were prepared on the polyimide substrates and the self-assembly was induced by thermal annealing. The surface architecture was observed by atomic force microscopy .
- Results or Outcomes : Only one polyimide substrate from 2,2-bis[4-(3,4-dicarboxyphenoxy) phenyl]propane dianhydride (tetracarboxylic dianhydride) and 1,12-bis (4-aminophenoxy) dodecane (diamine) showed a perpendicularly oriented lamellar structure .
2. Application in TFT-LCDs
- Summary of the Application : This compound is used in the synthesis and characterization of semi-alicyclic poly(amic acid) varnishes via bis-spironobornane dianhydride and the derived polyimide alignment layers for potential applications in TFT-LCDs .
- Methods of Application : The liquid crystal (LC) minicells were fabricated by using the polyimide (PI) as the alignment layers, which were prepared by thermally dehydrating the PAA varnishes at elevated temperatures .
- Results or Outcomes : The derived PI alignment layers exhibited good thermal stability with the 5% weight loss temperatures higher than 470 °C. In addition, the PI layers showed excellent optical transparency with the transmittances higher than 94.0% at the wavelength of 550 nm with a thickness around 100 nm .
Safety And Hazards
The compound is classified under the GHS07 hazard category. It has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . It should be stored in a dark place, sealed, and at room temperature .
Future Directions
properties
IUPAC Name |
4-[5-(4-aminophenoxy)pentoxy]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c18-14-4-8-16(9-5-14)20-12-2-1-3-13-21-17-10-6-15(19)7-11-17/h4-11H,1-3,12-13,18-19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHXQWDUYXSTPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCCCCOC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1092-82-6 (di-hydrochloride) | |
Record name | 1,5-Bis(p-aminophenoxy)pentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70178624 | |
Record name | 1,5-Bis(p-aminophenoxy)pentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Bis(4-aminophenoxy)pentane | |
CAS RN |
2391-56-2 | |
Record name | 1,5-Bis(p-aminophenoxy)pentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Bis(p-aminophenoxy)pentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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